molecular formula C24H20N4O B12426725 2-benzyl-9-(1-naphthalen-1-ylethyl)-1H-purin-6-one

2-benzyl-9-(1-naphthalen-1-ylethyl)-1H-purin-6-one

Cat. No.: B12426725
M. Wt: 380.4 g/mol
InChI Key: CJQKPYUNZSUCKT-UHFFFAOYSA-N
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Description

2-benzyl-9-(1-naphthalen-1-ylethyl)-1H-purin-6-one is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structure, which includes a benzyl group, a naphthyl group, and a purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-9-(1-naphthalen-1-ylethyl)-1H-purin-6-one typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: Benzyl chloride, 1-naphthylacetic acid, and 6-chloropurine.

    Step 1: The reaction begins with the alkylation of 6-chloropurine with benzyl chloride in the presence of a base such as potassium carbonate to form 2-benzyl-6-chloropurine.

    Step 2: The 2-benzyl-6-chloropurine is then reacted with 1-naphthylacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-9-(1-naphthalen-1-ylethyl)-1H-purin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzyl or naphthyl groups.

    Reduction: Reduced derivatives with hydrogenated purine core.

    Substitution: Substituted purine derivatives with various functional groups.

Scientific Research Applications

2-benzyl-9-(1-naphthalen-1-ylethyl)-1H-purin-6-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-benzyl-9-(1-naphthalen-1-ylethyl)-1H-purin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-benzyl-9-ethyl-1H-purin-6-one
  • 2-benzyl-9-(1-phenylethyl)-1H-purin-6-one
  • 2-benzyl-9-(1-anthracen-1-ylethyl)-1H-purin-6-one

Uniqueness

2-benzyl-9-(1-naphthalen-1-ylethyl)-1H-purin-6-one is unique due to the presence of both benzyl and naphthyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H20N4O

Molecular Weight

380.4 g/mol

IUPAC Name

2-benzyl-9-(1-naphthalen-1-ylethyl)-1H-purin-6-one

InChI

InChI=1S/C24H20N4O/c1-16(19-13-7-11-18-10-5-6-12-20(18)19)28-15-25-22-23(28)26-21(27-24(22)29)14-17-8-3-2-4-9-17/h2-13,15-16H,14H2,1H3,(H,26,27,29)

InChI Key

CJQKPYUNZSUCKT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)N3C=NC4=C3N=C(NC4=O)CC5=CC=CC=C5

Origin of Product

United States

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